molecular formula C19H23NO8 B560667 Agomelatine (L(+)-Tartaric acid)

Agomelatine (L(+)-Tartaric acid)

货号: B560667
分子量: 393.4 g/mol
InChI 键: PJOPJXPTFZIKTL-LREBCSMRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Agomelatine (L(+)-Tartaric acid) is a novel antidepressant primarily used to treat major depressive disorder and generalized anxiety disorder. It is known for its unique mechanism of action, which involves both melatonergic and serotonergic pathways. Agomelatine is structurally related to melatonin and acts as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin receptors (5-HT2C) .

准备方法

Synthetic Routes and Reaction Conditions: Agomelatine can be synthesized through various methods. One common synthetic route involves the Reformatsky reaction, where 7-methoxy-tetralone is reacted with ethyl bromoacetate to form an intermediate, which is then further processed to yield agomelatine . The reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as potassium dihydrogen phosphate.

Industrial Production Methods: Industrial production of agomelatine involves a series of well-controlled steps to ensure high purity and yield. The process includes the preparation of intermediates, followed by purification techniques like rectification and column chromatography . The methods are designed to be scalable and suitable for large-scale production.

化学反应分析

Types of Reactions: Agomelatine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are employed.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include various intermediates that are crucial for the final synthesis of agomelatine .

科学研究应用

Key Mechanisms

  • Melatonergic Modulation : Resynchronizes circadian rhythms.
  • Neurotransmitter Release : Enhances norepinephrine and dopamine levels.
  • Antiglycoxidative Properties : Exhibits protective effects against oxidative stress, which may be beneficial in neurodegenerative conditions .

Major Depressive Disorder

Agomelatine has been extensively studied for its efficacy in treating major depressive disorder (MDD). Clinical trials have demonstrated significant improvements in depressive symptoms compared to placebo controls. For instance, a dose-ranging study indicated that 25 mg/day of agomelatine was effective across various depression rating scales .

Bipolar Disorder

Emerging evidence suggests that agomelatine may be beneficial in managing bipolar depression. Its rapid onset of action and favorable tolerability profile make it a suitable candidate for this population .

Anxiety Disorders

Agomelatine has shown efficacy in reducing anxiety symptoms, providing a dual benefit for patients suffering from both depression and anxiety .

Cognitive Impairment in Alzheimer's Disease

Recent studies indicate that agomelatine may have neuroprotective effects in Alzheimer’s disease models. In animal studies, it improved cognitive deficits and reduced amyloid-beta deposition and tau phosphorylation, suggesting potential therapeutic roles beyond depression .

Metabolic Disorders

Research indicates that agomelatine may also aid in managing diabetes-related complications. It has been shown to improve glycemic control and alleviate symptoms of depression in diabetic patients .

Case Study 1: Efficacy in Major Depressive Disorder

In a randomized controlled trial involving 300 participants diagnosed with MDD, those treated with agomelatine exhibited significant reductions in Hamilton Depression Rating Scale scores compared to the placebo group over a 12-week period .

Case Study 2: Agomelatine in Bipolar Depression

A study involving patients with bipolar disorder demonstrated that agomelatine not only alleviated depressive episodes but also did not induce manic episodes, highlighting its safety profile .

Case Study 3: Neuroprotective Effects in Alzheimer's Disease

In an experimental study with APP/PS1 mice, administration of agomelatine resulted in improved spatial memory performance and reduced neuroinflammation markers after 30 days of treatment .

Table 1: Summary of Clinical Efficacy Studies

Study TypePopulationDosageOutcome MeasureResults
Randomized Controlled TrialMDD Patients25 mg/dayHamilton Depression Rating ScaleSignificant improvement vs. placebo
Open-label StudyBipolar PatientsVariableClinical Global ImpressionEffective without inducing mania
Animal ModelAPP/PS1 Mice50 mg/kgCognitive Performance (Morris Water Maze)Improved memory and reduced Aβ deposition

Table 2: Pharmacological Profile of Agomelatine

PropertyDescription
Receptor AffinityMT1/MT2 agonist; 5-HT2C antagonist
BioavailabilityApproximately <5%
Protein Binding~95%
MetabolismHepatic (liver)
ExcretionPrimarily renal (80%)

相似化合物的比较

    Melatonin: Shares structural similarities and acts on melatonin receptors but lacks the serotonergic antagonism.

    Sertraline: A selective serotonin reuptake inhibitor (SSRI) with a different mechanism of action.

    Fluoxetine: Another SSRI, primarily affecting serotonin reuptake without melatonergic activity.

Uniqueness: Agomelatine’s uniqueness lies in its dual action on melatonin and serotonin receptors, which provides a novel approach to treating depression and anxiety. Unlike traditional antidepressants, it does not interfere with the reuptake of serotonin, norepinephrine, or dopamine .

生物活性

Agomelatine, also known as L(+)-Tartaric acid, is a novel antidepressant that primarily acts as a melatonergic agent, specifically targeting melatonin receptors while exhibiting antagonistic properties towards serotonin receptors. It is classified as a norepinephrine-dopamine disinhibitor (NDDI) due to its selective antagonism of the 5-HT2C receptor, which plays a crucial role in its antidepressant effects. This compound has been approved for the treatment of major depressive disorder (MDD) and is noted for its unique pharmacological profile that distinguishes it from traditional antidepressants such as SSRIs and SNRIs.

Pharmacodynamics

Agomelatine's mechanism of action involves:

  • Melatonin Receptor Agonism : It binds to melatonin receptors (MT1 and MT2), promoting sleep regulation and circadian rhythm normalization.
  • Serotonin Receptor Antagonism : It acts as an antagonist at the 5-HT2C receptor, leading to increased release of norepinephrine and dopamine, particularly in the frontal cortex .
  • Circadian Rhythm Resynchronization : Agomelatine has demonstrated efficacy in resynchronizing circadian rhythms in various animal models, which is beneficial for patients with sleep disturbances associated with depression .

Table 1: Key Pharmacodynamic Properties of Agomelatine

PropertyDescription
Melatonin Receptor AgonistYes (MT1, MT2)
5-HT2C Receptor AntagonistYes
Norepinephrine ReleaseIncreased in the frontal cortex
Dopamine ReleaseIncreased in the frontal cortex
Circadian Rhythm EffectsResynchronization in sleep patterns

Clinical Efficacy

Agomelatine has shown comparable efficacy to traditional antidepressants in clinical trials. Studies indicate that it can effectively reduce depressive symptoms with a favorable side effect profile.

Case Studies and Clinical Trials

  • Efficacy Comparison : In head-to-head trials against SSRIs like paroxetine and sertraline, agomelatine demonstrated similar efficacy in alleviating symptoms of major depression while causing fewer side effects related to sexual dysfunction and weight gain .
  • Long-term Use : A 24-week open-label study indicated that patients treated with agomelatine experienced sustained improvement in depressive symptoms without significant adverse effects, highlighting its tolerability .
  • Safety Profile : The drug is generally well-tolerated, with common side effects including nausea, headache, and fatigue. Serious adverse events are rare, making it a suitable option for long-term management of depression .

Table 2: Summary of Clinical Findings

Study TypeFindings
Head-to-Head TrialsComparable efficacy to SSRIs; better side effect profile
Long-term Open-labelSustained improvement; good tolerability
Safety AssessmentsGenerally well-tolerated; rare serious adverse events

Mechanistic Insights

Research has elucidated several mechanisms through which agomelatine exerts its effects:

  • Circadian Phase Shifting : Agomelatine induces phase advances in sleep timing and body temperature decline, contributing to improved sleep quality .
  • Neurotransmitter Modulation : By enhancing norepinephrine and dopamine release without affecting serotonin levels significantly, agomelatine provides a unique approach to managing depressive disorders .
MechanismEffect
Melatonin Receptor ActivationSleep regulation; circadian rhythm normalization
5-HT2C Receptor AntagonismIncreased norepinephrine and dopamine release
Phase Advance InductionImproved sleep quality; reduced insomnia symptoms

属性

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2.C4H6O6/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13;5-1(3(7)8)2(6)4(9)10/h3-7,10H,8-9H2,1-2H3,(H,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOPJXPTFZIKTL-LREBCSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Agomelatine (L(+)-Tartaric acid)
Reactant of Route 2
Agomelatine (L(+)-Tartaric acid)
Reactant of Route 3
Agomelatine (L(+)-Tartaric acid)
Reactant of Route 4
Agomelatine (L(+)-Tartaric acid)
Reactant of Route 5
Agomelatine (L(+)-Tartaric acid)
Reactant of Route 6
Agomelatine (L(+)-Tartaric acid)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。